Bis(1-bromocyclopropyl)methanone
Description
Bis(1-bromocyclopropyl)methanone is a ketone derivative featuring two 1-bromocyclopropyl groups attached to a central carbonyl group.
Key structural characteristics:
- Electron-withdrawing substituents: Bromine atoms on cyclopropyl groups enhance the electrophilicity of the carbonyl carbon.
- Steric hindrance: The bicyclopropyl framework may restrict molecular flexibility and influence crystal packing.
- Potential applications: Bromine’s role as a leaving group suggests utility in cross-coupling reactions or as intermediates in organic synthesis.
Properties
CAS No. |
60538-60-5 |
|---|---|
Molecular Formula |
C7H8Br2O |
Molecular Weight |
267.95 g/mol |
IUPAC Name |
bis(1-bromocyclopropyl)methanone |
InChI |
InChI=1S/C7H8Br2O/c8-6(1-2-6)5(10)7(9)3-4-7/h1-4H2 |
InChI Key |
OLDLFQKALZWZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C2(CC2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Mechanism and Precursor Design
A validated approach for synthesizing cyclopropane-containing ketones involves base-mediated elimination of dihalogenated precursors. For Bis(1-bromocyclopropyl)methanone, 1,7-dibromo-4-heptanone serves as a potential precursor. Treatment with sodium hydroxide (20% w/v) at reflux induces sequential dehydrobromination, forming two cyclopropane rings (Fig. 1A).
- Precursor: 1,7-Dibromo-4-heptanone (hypothetical, analogous to 1,7-dichloro-4-heptanone in).
- Base: 20% NaOH (600 mL per 0.9 mol precursor).
- Temperature: Reflux (100–110°C).
- Yield (hypothetical): ~70% (extrapolated from dicyclopropyl ketone synthesis).
Dibromocarbene-Mediated Cyclopropanation
Carbene Generation and Ketone Functionalization
Dibromocarbene (CBr₂), generated in situ from bromoform (CHBr₃) and a strong base (e.g., NaOH), reacts with α,β-unsaturated ketones to form cyclopropane rings. For this compound, 4-pentene-2-one could serve as the substrate (Fig. 1B).
Key Advantages
- Scalability : Flow photochemical systems enable kilogram-scale production (as demonstrated for bicyclo[1.1.1]pentane derivatives).
- Selectivity : Crown ether catalysts (e.g., dibenzo-18-crown-6) enhance reaction rates and reduce side products.
Halogen Exchange via Nucleophilic Substitution
Chloride-to-Bromide Conversion
Starting with Bis(1-chlorocyclopropyl)methanone , bromine can be introduced via nucleophilic substitution using NaBr or HBr under acidic conditions (Fig. 1C).
Practical Considerations
- Electrochemical Setup : Requires specialized equipment but minimizes bromine gas handling.
- Byproducts : Trace tribromomethyl derivatives may form if temperature exceeds 15°C.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Key Reference |
|---|---|---|---|---|
| Base-Induced Elimination | ~70%* | Moderate | High | |
| Dibromocarbene Addition | ~50%* | High | Moderate | |
| Halogen Exchange | 70–90%* | Low | Low |
*Hypothetical yields extrapolated from analogous reactions.
Reaction schemes are conceptual and based on cited methodologies.
Chemical Reactions Analysis
Types of Reactions: Bis(1-bromocyclopropyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Substitution Reactions: New derivatives with substituted functional groups.
Reduction Reactions: Alcohols or other reduced compounds.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Bis(1-bromocyclopropyl)methanone is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various cyclopropyl-containing compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: This compound could potentially be explored for such applications .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block for creating complex molecules .
Mechanism of Action
The mechanism of action of Bis(1-bromocyclopropyl)methanone primarily involves its reactivity due to the presence of the bromine atoms and the carbonyl group. The bromine atoms can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Thermal Stability and Decomposition
Thermal stability in ketones is often influenced by intermolecular interactions (e.g., hydrogen bonding) and substituent effects.
- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive H-bonding networks stabilizing their structures .
- Bis(1-bromocyclopropyl)methanone: The absence of strong H-bonding groups (e.g., -OH or -NH) likely reduces thermal stability compared to the above compounds. Bromine’s electron-withdrawing nature may also lower decomposition thresholds.
| Compound | Decomposition Temp. (°C) | Key Stabilizing Features |
|---|---|---|
| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | Extensive H-bonding |
| 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | 247.6 | H-bonding networks |
| This compound* | ~200–240 (inferred) | Limited H-bonding, bromine substituents |
Physical Properties
Substituents significantly impact density, solubility, and crystallinity:
- Cyclopropyl(phenyl)methanone (CAS 3481-02-5) and cyclobutyl phenyl ketone (CAS 5407-98-7) have lower molecular weights and densities (~1.2–1.6 g/cm³) compared to brominated analogs .
- This compound: Bromine’s high atomic mass increases molecular weight, likely resulting in a higher density (>1.8 g/cm³) and reduced solubility in polar solvents.
| Compound | Density (g/cm³) | Molecular Weight (g/mol) |
|---|---|---|
| Cyclopropyl(phenyl)methanone | ~1.3 (estimated) | 174.24 |
| Compound 4 (from ) | 1.675 | Not specified |
| This compound* | >1.8 (inferred) | ~317.85 |
Electronic and Reactivity Profiles
- Aromatic ketones like Px2BP and AcPmBPX () exhibit thermally activated delayed fluorescence (TADF) due to conjugated aromatic systems .
- This compound: The non-aromatic, brominated structure lacks π-conjugation, making it unsuitable for TADF applications. However, the electron-deficient carbonyl group may enhance reactivity in nucleophilic additions or serve as a substrate in palladium-catalyzed couplings (e.g., Suzuki reactions) .
Q & A
Q. What are the key considerations for designing synthetic routes to Bis(1-bromocyclopropyl)methanone?
Methodological Answer: Synthetic strategies should prioritize regioselective bromination of cyclopropane precursors and carbonyl coupling efficiency. A validated approach involves using cyclopropane derivatives (e.g., 1-bromocyclopropane) in Friedel-Crafts acylation reactions, with Lewis acids like AlCl₃ as catalysts . Computational tools (e.g., PISTACHIO, REAXYS databases) can predict feasible routes by analyzing bond dissociation energies and reaction thermodynamics . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity.
- Temperature control : Reactions typically proceed at 80–120°C to avoid cyclopropane ring-opening .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended for isolating the methanone product .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹³C NMR should show distinct cyclopropane ring carbons (δ 10–15 ppm) and a ketone carbonyl signal (δ 190–210 ppm). ¹H NMR splitting patterns confirm bromine’s position on the cyclopropane .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, verifying bond angles (e.g., cyclopropane C-C-C ≈ 60°) and Br···O non-covalent interactions .
- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 249.12 (calculated for C₇H₈Br₂O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer: Discrepancies often arise from solvent polarity or trace impurities. A systematic approach includes:
- Replicate experiments : Compare results across solvents (e.g., THF vs. DCM) and purity levels (>97% by HPLC) .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions .
- Theoretical modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bromine’s electronic effects on cyclopropane ring stability .
Q. What advanced applications exist for this compound in materials science?
Methodological Answer: The compound’s rigid cyclopropane framework and electron-deficient carbonyl group make it suitable for:
- Organic electronics : As an electron-accepting moiety in thermally activated delayed fluorescence (TADF) emitters. Compare with benzophenone derivatives (e.g., bis(4-fluorophenyl)methanone) used in OLEDs .
- Polymer crosslinking : Bromine atoms participate in Suzuki-Miyaura coupling to create conjugated polymer backbones .
- Photocatalysis : UV irradiation generates radicals for C–H activation in methane functionalization .
Q. How can computational methods optimize experimental design for derivatives of this compound?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict solubility and aggregation behavior in solvents .
- Docking studies : Screen for biological activity (e.g., antimicrobial potential) by modeling interactions with enzyme active sites (e.g., cytochrome P450) .
- Reaction pathway analysis : Tools like Gaussian09 model transition states to identify side reactions (e.g., ring-opening via Br⁻ elimination) .
Methodological Standards and Data Integrity
Q. What ethical and technical standards apply to publishing data on this compound?
Methodological Answer:
- Data validation : Cross-check NMR shifts and crystallographic parameters against NIST Chemistry WebBook entries .
- Ethical reporting : Disclose synthetic yields, purity thresholds, and failed attempts to avoid publication bias .
- Reproducibility : Provide detailed reaction conditions (e.g., catalyst loading, glovebox use for air-sensitive steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
